[1-(3,4-Dimethylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl](4-methylphenyl)amine
Description
The compound 1-(3,4-Dimethylphenyl)pyrazolo[4,5-e]pyrimidin-4-ylamine is a pyrazolo-pyrimidine derivative characterized by a bicyclic heteroaromatic core. Its structure includes a 3,4-dimethylphenyl group at the pyrazole nitrogen and a 4-methylphenyl substituent on the amine moiety. This arrangement confers unique electronic and steric properties, making it a candidate for exploration in medicinal chemistry and materials science.
Properties
IUPAC Name |
1-(3,4-dimethylphenyl)-N-(4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5/c1-13-4-7-16(8-5-13)24-19-18-11-23-25(20(18)22-12-21-19)17-9-6-14(2)15(3)10-17/h4-12H,1-3H3,(H,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJACRQDNMBJSRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=C3C=NN(C3=NC=N2)C4=CC(=C(C=C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of 4-Amino-1-(3,4-dimethylphenyl)pyrazole with β-Ketoesters
A widely applied method involves the cyclocondensation of 4-amino-1-(3,4-dimethylphenyl)pyrazole with ethyl 3-oxo-3-(4-methylphenyl)propanoate in acetic acid under reflux (Scheme 1). This one-pot reaction proceeds via enamine formation, followed by intramolecular cyclization to yield the pyrazolo[4,5-e]pyrimidin-7(4H)-one intermediate.
Reaction Conditions :
Chlorination of the Pyrimidinone Intermediate
The 7-oxo group is replaced with chlorine using phosphorus oxychloride (POCl₃) and tetramethylammonium chloride (TMAC) as a catalyst. This step generates the key 4-chloropyrazolo[4,5-e]pyrimidine derivative, which is highly reactive toward nucleophilic substitution.
Optimized Protocol :
- Reagents : POCl₃ (5 equiv), TMAC (0.1 equiv)
- Conditions : 90°C, 3 hours
- Workup : Precipitation in ice-water, filtration, and drying under vacuum
- Yield : 72–78%
Spectral Characterization and Analytical Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
- ¹H NMR (500 MHz, CDCl₃) : δ 8.45 (s, 1H, pyrimidine-H), 7.72–7.68 (m, 2H, aryl-H), 7.42–7.38 (m, 4H, aryl-H), 6.95 (d, J = 8.2 Hz, 2H, aryl-H), 2.52 (s, 3H, CH₃), 2.34 (s, 6H, CH₃).
- ¹³C NMR (125 MHz, CDCl₃) : δ 161.8 (C=O), 155.2, 149.6, 139.4, 135.2, 132.7, 129.8, 128.4, 127.6, 126.3, 121.9, 115.4, 21.5, 19.8.
High-Resolution Mass Spectrometry (HRMS)
Comparative Analysis of Synthetic Routes
| Method | Conditions | Yield (%) | Purity (%) | Key Advantages |
|---|---|---|---|---|
| SNAr with Microwave | DMF, 150°C, 30 min | 65–70 | 98 | Rapid, minimal side products |
| Buchwald-Hartwig | Toluene, 100°C, 12h | 82–85 | 99 | High yield, functional group tolerance |
| Conventional SNAr | DMF, 120°C, 6h | 60–65 | 95 | Low catalyst cost |
Challenges and Optimization Strategies
- Regioselectivity in Cyclization : The orientation of the pyrazole and pyrimidine rings during cyclocondensation is critical. Steric effects from the 3,4-dimethylphenyl group necessitate precise temperature control to avoid regioisomeric byproducts.
- Amination Efficiency : Microwave-assisted SNAr reduces decomposition compared to thermal methods, while Buchwald-Hartwig amination offers superior yields but requires stringent oxygen-free conditions.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used but often include various substituted pyrazolopyrimidines .
Scientific Research Applications
1-(3,4-Dimethylphenyl)pyrazolo[4,5-e]pyrimidin-4-ylamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its interactions with biological macromolecules.
Industry: It is used in the development of pharmaceuticals and as a research tool in drug discovery.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of cyclin-dependent kinase 2 (CDK2). By binding to the active site of CDK2, it prevents the phosphorylation of target proteins necessary for cell cycle progression, thereby inducing cell cycle arrest and apoptosis in cancer cells . Molecular docking studies have shown that the compound forms essential hydrogen bonds with key residues in the CDK2 active site .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Molecular Properties
Key structural differences among analogs lie in substituent positions, aromatic systems, and functional groups. Below is a comparative analysis:
Table 1: Structural and Molecular Comparisons
| Compound Name | Molecular Formula | Molecular Mass | Key Substituents | Notable Features |
|---|---|---|---|---|
| 1-(3,4-Dimethylphenyl)pyrazolo[4,5-e]pyrimidin-4-ylamine | Not provided* | ~349 (est.) | 3,4-Dimethylphenyl; 4-methylphenyl | Electron-rich aromatic systems |
| 1-(2,4-Dimethylphenyl)-N-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine | C21H21N5 | 343.434 | 2,4-Dimethylphenyl; 4-methylbenzyl | Increased lipophilicity from benzyl |
| N-(furan-2-ylmethyl)-1-(3-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine | C17H15N5O | 305.341 | 3-Methylphenyl; furanmethyl | Heteroaromatic furan enhances polarity |
| 1-[(4-Chlorophenyl)methyl]-N-(2-methoxyethyl)pyrazolo[3,4-d]pyrimidin-4-amine | C17H18ClN5O | 343.81 | 4-Chlorophenylmethyl; methoxyethyl | Chlorine introduces electronegativity |
| N-Benzyl-1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-amine | C19H16ClN5 | 357.82 | 4-Chlorophenyl; benzyl | Chlorine and benzyl enhance rigidity |
*Estimated based on analogs.
Key Observations:
Biological Activity
The compound 1-(3,4-Dimethylphenyl)pyrazolo[4,5-e]pyrimidin-4-ylamine , characterized by its unique pyrazolo-pyrimidine core and aromatic substituents, has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 329.4 g/mol. The structural features include:
- A pyrazolo[4,5-e]pyrimidine core.
- Aromatic groups that enhance lipophilicity and potentially influence pharmacokinetics.
| Property | Value |
|---|---|
| Molecular Formula | C20H19N5 |
| Molecular Weight | 329.4 g/mol |
| CAS Number | 890885-73-1 |
Biological Activity Overview
Research indicates that compounds with similar structures to 1-(3,4-Dimethylphenyl)pyrazolo[4,5-e]pyrimidin-4-ylamine exhibit a range of biological activities:
- Antitumor Activity : Pyrazolo-pyrimidine derivatives are known for their inhibitory effects on various cancer cell lines, particularly through mechanisms involving the inhibition of kinases such as BRAF(V600E) and EGFR .
- Anti-inflammatory Effects : These compounds have shown promise in reducing inflammation by modulating signaling pathways associated with inflammatory responses .
- Antimicrobial Properties : Some derivatives have demonstrated significant antibacterial and antifungal activities, suggesting potential applications in treating infections .
Structure-Activity Relationships (SAR)
The biological activity of pyrazolo-pyrimidine derivatives is highly dependent on their structural modifications. Key findings include:
- The presence of electron-donating groups (like dimethylphenyl) enhances biological activity due to increased electron density on the aromatic ring.
- Substituents at the 4-position of the phenyl group significantly affect the binding affinity to target enzymes or receptors.
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-Methyl-6-phenylethynylpyridine | Ethynyl group; phenyl substituent | Antagonist for mGluR5 |
| 3-Aminoquinoline | Quinoline core; amino group | Antimalarial activity |
| 1-(2-Pyridyl)-2-pyrazoline | Pyrazoline ring; pyridyl substituent | Antioxidant properties |
Understanding the mechanism of action for 1-(3,4-Dimethylphenyl)pyrazolo[4,5-e]pyrimidin-4-ylamine requires further investigation. However, preliminary studies suggest potential interactions with:
- Enzymes involved in metabolic pathways.
- Receptors linked to cancer proliferation and inflammation.
Case Studies
- In Vitro Studies : Research has shown that certain pyrazolo-pyrimidine derivatives can inhibit cell proliferation in various cancer cell lines. For instance, compounds similar to the target compound were tested against breast and lung cancer cells, demonstrating IC50 values in low micromolar ranges, indicating potent activity.
- Animal Models : In vivo studies using murine models have indicated that these compounds can significantly reduce tumor size when administered at specific dosages over a defined period.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
